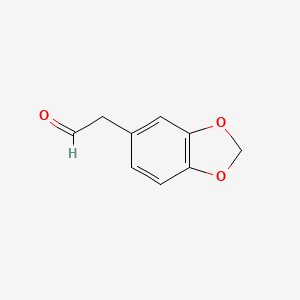

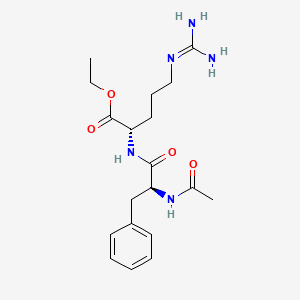

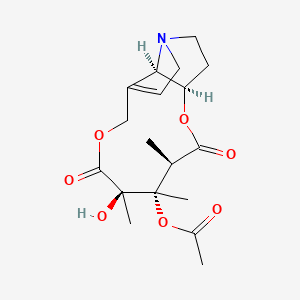

![molecular formula C9H7ClN2O2S B1605646 5-[(4-クロロフェノキシ)メチル]-1,3,4-オキサジアゾール-2-チオール CAS No. 62382-85-8](/img/structure/B1605646.png)

5-[(4-クロロフェノキシ)メチル]-1,3,4-オキサジアゾール-2-チオール

説明

“5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol” is a compound that has been synthesized and studied for its potential as an oral drug candidate . It has been found to exhibit anti-acetylcholinesterase activity, which indicates that it may be a potential drug candidate for treating neurodegenerative disorders .

Synthesis Analysis

The compound was synthesized by Siddiqui et al. and used as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities at lower cytotoxicity .

Physical and Chemical Properties Analysis

The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while the computed aqueous solubility was lower than that found experimentally .

科学的研究の応用

品質管理分析

OXCPMは新規薬物候補として特定されており、その品質管理は医薬品製品の安全性と有効性を確保するために不可欠です。 OXCPMの定量のための安定性指標RP-HPLC-FLD法が開発されており、品質管理分析に不可欠です 。この方法は信頼性が高く、再現性があり、頑健性があり、化合物の日常的な品質管理、安定性試験、および製剤研究に適しています。

抗菌作用

この化合物は、いくつかの細胞毒性が低い抗菌誘導体の合成のための前駆体として使用されてきました 。これらの誘導体は、他の抗菌剤と比較して毒性が低く、微生物感染症と戦う上で大きな可能性を示しており、治療用途における副作用を軽減するのに役立ちます。

抗酵素活性

OXCPM誘導体は、特にアセチルコリンエステラーゼ阻害剤として、有望な抗酵素活性を示しています 。この酵素は、アルツハイマー病などの神経変性疾患の治療標的であり、OXCPM誘導体はこれらの状態に対する新しい治療法の開発のための潜在的な候補となります。

経口薬開発

経口薬候補としてのOXCPMの開発を加速するために、その物理化学的特性が研究されてきました 。化合物の経口バイオアベイラビリティ予測因子である親油性、電離定数、溶解度、透過性は、計算ツールを使用して予測され、実験的に検証されており、経口投与からの良好な吸収と、周囲温度および生理学的pHでの安定性を示しています。

神経変性疾患治療

OXCPMは、著しい用量依存的な抗アセチルコリンエステラーゼ活性を示しており、神経変性疾患の治療のための薬物候補としての可能性を示しています 。アセチルコリンエステラーゼを阻害する能力は、アルツハイマー病などの病気の進行を遅らせることができ、治療介入のための新しい道を開きます。

ストレス条件下の安定性

さまざまなストレス条件下でのOXCPMの安定性は、広範囲にわたって研究されています。 光分解およびpHストレス条件下では安定していますが、酸化および熱ストレス下では分解を示します 。この情報は、安定した医薬品製剤の開発と、さまざまな環境条件における化合物の挙動を理解するために不可欠です。

作用機序

Target of Action

The primary target of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is acetylcholinesterase , an enzyme that plays a crucial role in neurotransmission . The compound exhibits remarkable dose-dependent anti-acetylcholinesterase activity .

Mode of Action

The compound interacts with acetylcholinesterase, inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, leading to prolonged cholinergic effects.

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting acetylcholinesterase. This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The increased acetylcholine levels can enhance neurotransmission, which may have potential therapeutic effects in conditions like neurodegenerative disorders .

Pharmacokinetics

The oral bioavailability predictors of the compound, such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), were predicted using computational tools . The compound exhibits good absorption from the oral route and remains stable at ambient temperature and physiological pH . The computed aqueous solubility was lower than that found experimentally .

Result of Action

The inhibition of acetylcholinesterase by the compound leads to an increase in acetylcholine levels. This can enhance cholinergic neurotransmission, potentially improving cognitive function and other neurological processes. Therefore, the compound may be a potential drug candidate for treating neurodegenerative disorders .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . The compound migrates to a hydrophilic compartment on increasing pH . It remains stable under various photolytic and pH stress conditions but exhibits degradation under oxidative and thermal stress .

生化学分析

Biochemical Properties

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol has been shown to interact with acetylcholinesterase, an enzyme crucial for nerve function . The compound’s anti-acetylcholinesterase activity suggests that it may inhibit this enzyme, thereby affecting the breakdown of acetylcholine, a neurotransmitter, in the body .

Molecular Mechanism

Its interaction with acetylcholinesterase suggests that it may bind to this enzyme, inhibiting its activity and leading to changes in acetylcholine levels . This could result in alterations in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol has been found to remain stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress

特性

IUPAC Name |

5-[(4-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-6-1-3-7(4-2-6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXDDOYYKNFNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NNC(=S)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350525 | |

| Record name | 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62382-85-8 | |

| Record name | 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential mechanisms of action for the antioxidant activity of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol?

A1: Research suggests that 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol exhibits antioxidant activity through two primary mechanisms: [, ]

- Radical Scavenging: The compound directly neutralizes harmful free radicals like hydrogen peroxide, superoxide, and nitric oxide. This scavenging ability is likely attributed to the presence of the -SH group within its structure. []

- Endogenous Defense System Induction: The compound shows promising binding affinity to key antioxidant enzymes like glutathione reductase, potentially boosting the body's natural defense mechanisms against oxidative stress. []

Q2: What structural features of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol contribute to its biological activity?

A2: The presence of the -SH (thiol) group is crucial for its antioxidant activity. Additionally, the oxadiazole ring and the chlorophenoxymethyl substituent likely contribute to its binding affinity to specific biological targets, as highlighted by molecular docking studies. [, ] Further research on structure-activity relationships is needed to fully elucidate the role of each structural component.

Q3: Has 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol shown any promising activity against diseases?

A4: Preliminary research indicates that 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol displays promising in vitro and in vivo activity against hyperglycemia. It exhibits inhibitory effects on enzymes relevant to glucose metabolism, promotes glucose uptake by yeast cells, and has demonstrated hepatoprotective effects in a rat model of drug-induced liver injury. [] Further research is necessary to explore its therapeutic potential in treating hyperglycemia and related complications.

Q4: What analytical methods have been employed to study 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol?

A4: Researchers have utilized various analytical techniques to investigate 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. These include:

- Reverse-phase chromatography: Employed to determine the compound's purity and stability under different stress conditions. []

- Spectroscopic methods (IR, 1H-NMR, EI-MS): Utilized for structural characterization and confirmation of the compound's identity. []

- Molecular docking studies: Used to predict the binding affinities and interactions of the compound with various biological targets. [, ]

- In vitro and in vivo assays: Employed to evaluate the compound's biological activity and potential therapeutic effects. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

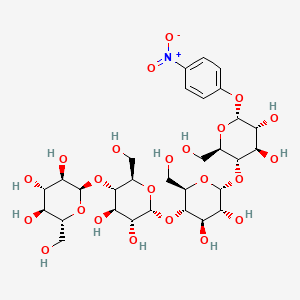

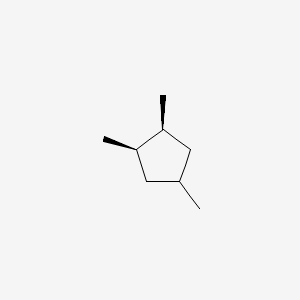

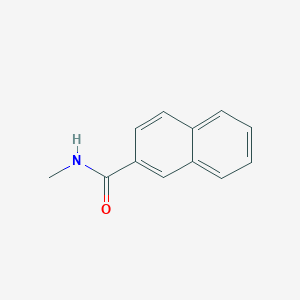

![5-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1605572.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)